![molecular formula C18H18O6 B3032384 Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate CAS No. 156660-23-0](/img/structure/B3032384.png)

Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate

説明

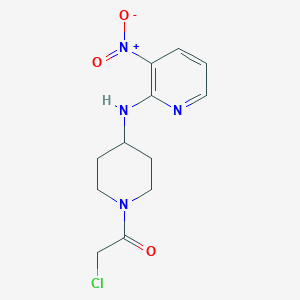

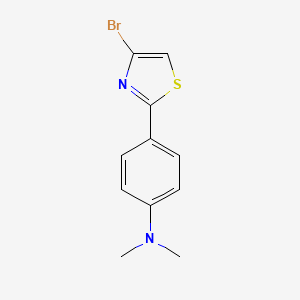

Determination of Molecular Structure in Solution

The study of S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid using vibrational circular dichroism (VCD) spectroscopy revealed concentration-dependent oligomerization in solution. Density functional theory (DFT) calculations identified a cyclic tetramer as the most stable oligomer, with the "aaab" conformation being predominant due to its lowest free energy. This conformation was confirmed by comparing calculated IR and VCD spectra with experimental data, marking the first use of VCD spectroscopy to determine the structure of a supramolecular species .

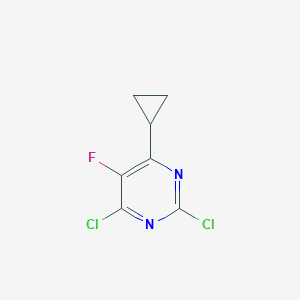

Synthesis and Crystal Structure Analysis

Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through photoirradiation-induced dimerization. The crystal structure, determined by X-ray analysis, showed a slightly distorted square-planar arrangement of the central cyclobutane ring. The study also included natural bond orbital and Hirshfeld surface analysis, highlighting the importance of hydrogen bonding and van der Waals interactions in the crystal packing .

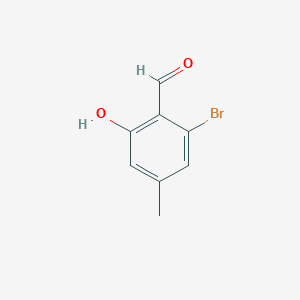

Spectroscopic Properties and Interaction Analysis

A novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopic techniques. DFT calculations supported the exothermic and spontaneous nature of the compound's formation. The study also explored the vibrational analysis of the dimer formed in the solid state and used Bader's 'Atoms in molecules' theory to analyze intra- and intermolecular interactions .

New Synthesis Method

A new synthesis method for (S)-dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethenedioxy-biphenyl-2,2'-dicarboxylate was developed, involving a configuration transform promoted by CuI. The method allowed for the preparation of a C(2)-symmetric biphenyl with S-configuration, confirmed by various spectroscopic methods .

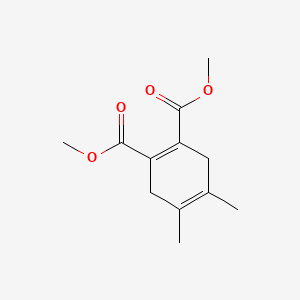

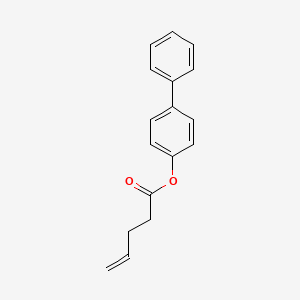

Precursor for Cycloaddition Reaction

2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane was presented as a stable precursor for 2,3-dimethylene-1,4-dioxane, which is suitable for [4+2] cycloaddition reactions. This method provides a pathway to synthesize functionalized cyclohexene derivatives, which are valuable intermediates for biologically important materials .

Stability-Indicating HPLC Method

A high-performance liquid chromatographic (HPLC) method was developed for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. The method was validated and used to study the kinetics of degradation under various conditions, providing insights into the stability of DDB .

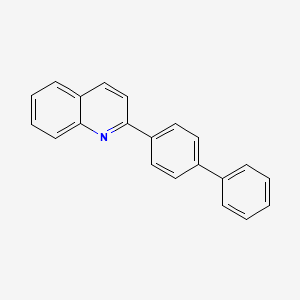

Fluorescence Derivatisation Reagent for Carboxylic Acids

6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide was identified as a highly sensitive fluorescence derivatisation reagent for carboxylic acids in HPLC. The optimized reaction conditions allowed for the detection of fatty acids at very low concentrations, demonstrating the reagent's potential for analyzing metabolites of arachidonic acid .

Synthesis and Crystal Structure of a Novel Biphenyl Compound

The synthesis and structural determination of 2,4'-Dimethoxy-6,2'-Dinitro-1,1'-Biphenyl were achieved. The crystal structure analysis revealed weak intermolecular hydrogen bond interactions that form a two-dimensional network, contributing to the stability of the crystal packing .

Combined Experimental and Theoretical Studies on a Novel Ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate

The synthesis and characterization of a novel compound were complemented by DFT and AIM studies. The formation of a dimer through intermolecular hydrogen bonding was indicated by vibrational analysis, and the binding energy of the interactions was calculated. Local reactivity descriptors were also analyzed to identify reactive sites within the molecule .

Synthesis of Dimethyl 1-Aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates

A synthesis method for dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates was developed using triphenylphosphine-catalyzed reactions. The study included a dynamic NMR study to investigate atropisomerism due to the high energy barrier for rotation around the N-aryl bond .

Safety and Hazards

特性

IUPAC Name |

methyl 2-methoxy-3-(2-methoxy-3-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-15-11(7-5-9-13(15)17(19)23-3)12-8-6-10-14(16(12)22-2)18(20)24-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVPTEDHECWSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C2=C(C(=CC=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201177898 | |

| Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate | |

CAS RN |

156660-23-0 | |

| Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156660-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Dimethyl 2,2′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)

![Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B3032317.png)

![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)